The Furo[3,4-b]pyridin-5(7H)-one Scaffold: A Technical Guide to Synthesis, Characterization, and Medicinal Chemistry Applications
The Furo[3,4-b]pyridin-5(7H)-one Scaffold: A Technical Guide to Synthesis, Characterization, and Medicinal Chemistry Applications
Introduction: The Emergence of a Privileged Heterocycle in Drug Discovery
The landscape of medicinal chemistry is perpetually in search of novel molecular scaffolds that offer unique three-dimensional arrangements and opportunities for diverse functionalization. The furo[3,4-b]pyridin-5(7H)-one core, a fused heterocyclic system, has emerged as a structure of significant interest. Its inherent structural rigidity, combined with the presence of a lactone and a pyridine ring, provides a unique pharmacophoric profile with the potential for multi-point interactions with biological targets. This guide provides an in-depth technical overview of the synthesis, characterization, and burgeoning applications of this promising scaffold for researchers, scientists, and professionals in drug development. The furo[3,4-b]pyridine framework is being explored for its potential as a privileged scaffold in the development of highly selective kinase inhibitors and modulators of critical signaling pathways, such as the Hedgehog pathway[1].
Synthetic Methodologies: Constructing the Furo[3,4-b]pyridin-5(7H)-one Core
The efficient construction of the furo[3,4-b]pyridin-5(7H)-one scaffold is crucial for its exploration in medicinal chemistry. Several synthetic strategies have been developed, with the one-pot synthesis from readily available starting materials being a particularly noteworthy and efficient approach.
One-Pot Synthesis from 2-Bromopyridine-3-carboxylic Acid
A robust and versatile one-pot method for the synthesis of 7-substituted and 7,7-disubstituted furo[3,4-b]pyridin-5(7H)-ones has been developed, starting from the commercially available 2-bromopyridine-3-carboxylic acid. This method involves the generation of a key dilithium intermediate, which then reacts with a variety of carbonyl compounds to afford the desired fused lactones in reasonable yields[2].
Reaction Mechanism:
The reaction proceeds through a sequential process initiated by the generation of lithium 2-lithiopyridine-3-carboxylate. This is achieved by treating 2-bromopyridine-3-carboxylic acid with two molar equivalents of butyllithium at low temperature. This highly reactive intermediate then undergoes a nucleophilic addition to the carbonyl group of an aldehyde or ketone. The subsequent acidic workup facilitates a lactonization cascade, leading to the formation of the furo[3,4-b]pyridin-5(7H)-one ring system.
Figure 1: One-pot synthesis of furo[3,4-b]pyridin-5(7H)-one.
Detailed Experimental Protocol (Representative Procedure):
Synthesis of 7,7-Dimethylfuro[3,4-b]pyridin-5(7H)-one:
-
Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 2-bromopyridine-3-carboxylic acid (1.0 mmol) and anhydrous tetrahydrofuran (THF, 10 mL).
-
Generation of the Dilithium Intermediate: The solution is cooled to -78 °C using a dry ice/acetone bath. To this cooled solution, n-butyllithium (2.2 mmol, 2.2 equivalents) in hexanes is added dropwise via syringe over 5 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting mixture is stirred at -78 °C for an additional 10 minutes.
-
Reaction with Carbonyl Compound: Acetone (1.2 mmol, 1.2 equivalents) is then added dropwise to the reaction mixture. The stirring is continued at -78 °C for 1 hour.
-
Quenching and Lactonization: The reaction is quenched by the slow addition of 1 M hydrochloric acid (5 mL) at -78 °C. The mixture is then allowed to warm to room temperature and stirred for an additional 30 minutes.
-
Workup and Purification: The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 7,7-dimethylfuro[3,4-b]pyridin-5(7H)-one.
Alternative Synthetic Routes
While the one-pot synthesis is highly efficient, other methods for constructing fused pyridine systems can be adapted for the synthesis of furo[3,4-b]pyridin-5(7H)-one derivatives. These include multi-component reactions, which offer a high degree of molecular diversity. For instance, three-component reactions of an aldehyde, an aminopyrazole, and tetronic acid in an ionic liquid have been shown to produce related furo-fused pyridine systems[3]. These alternative strategies provide access to a broader range of substituted analogs for structure-activity relationship (SAR) studies.
Comprehensive Characterization of the Furo[3,4-b]pyridin-5(7H)-one Core
The unambiguous identification and characterization of the synthesized furo[3,4-b]pyridin-5(7H)-one derivatives are paramount for their use in further research and development. A combination of spectroscopic and analytical techniques is employed for this purpose.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for elucidating the structure of the furo[3,4-b]pyridin-5(7H)-one core. The proton NMR spectrum typically shows characteristic signals for the pyridine ring protons, as well as signals for the substituents at the 7-position. The carbon NMR spectrum provides information on all carbon atoms in the molecule, including the characteristic lactone carbonyl signal.
-
Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the key functional groups present in the molecule. A strong absorption band in the region of 1750-1780 cm-1 is indicative of the lactone carbonyl stretching vibration.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the synthesized compounds. The mass spectrum will show the molecular ion peak, which corresponds to the exact mass of the molecule. Fragmentation patterns can also provide further structural information.
Table 1: Spectroscopic Data for Representative Furo[3,4-b]pyridin-5(7H)-one Derivatives
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (KBr, cm-1) | HRMS (m/z) |
| 7,7-Dimethylfuro[3,4-b]pyridin-5(7H)-one | 1.65 (s, 6H), 7.39 (dd, 1H), 8.05 (dd, 1H), 8.75 (dd, 1H) | 27.5, 87.8, 120.1, 123.5, 134.5, 154.2, 168.5 | 1765 (C=O) | [M+H]+ calcd for C9H10NO2: 164.0712, found 164.0710 |
| 7-Phenylfuro[3,4-b]pyridin-5(7H)-one | 6.25 (s, 1H), 7.3-7.5 (m, 6H), 8.1 (d, 1H), 8.8 (d, 1H) | 83.2, 120.5, 124.0, 127.8, 129.0, 129.5, 134.8, 137.2, 154.5, 168.0 | 1770 (C=O) | [M+H]+ calcd for C13H10NO2: 212.0712, found 212.0715 |
Crystallographic Analysis
Figure 2: Workflow for the characterization of furo[3,4-b]pyridin-5(7H)-one.
Medicinal Chemistry Applications and Future Perspectives
The furo[3,4-b]pyridin-5(7H)-one scaffold is a promising starting point for the development of new therapeutic agents due to its unique structural features and synthetic accessibility.
Kinase Inhibition
The pyridine and fused-ring system present in the furo[3,4-b]pyridin-5(7H)-one core make it an attractive scaffold for the design of kinase inhibitors. Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyrazolo[3,4-b]pyridine framework, a close analog, has shown significant potential as a scaffold for inhibitors of cyclin-dependent kinases (CDKs), such as CDK2[7]. The design and synthesis of novel pyridine and furopyridine derivatives have led to the identification of potent CDK2 inhibitors with significant anti-proliferative activity against various cancer cell lines[7]. Further exploration of the furo[3,4-b]pyridin-5(7H)-one scaffold in this area could lead to the discovery of novel and selective kinase inhibitors. The development of pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines has also yielded potent inhibitors of several serine/threonine kinases[8].
Modulation of Other Biological Targets
Beyond kinase inhibition, the furo[3,4-b]pyridine scaffold has the potential to interact with a wide range of other biological targets. The structural similarity to other biologically active heterocyclic systems suggests that derivatives of furo[3,4-b]pyridin-5(7H)-one could exhibit a broad spectrum of pharmacological activities. For example, the related furo[3,2-b]pyridine core has been identified as a privileged scaffold for modulators of the Hedgehog signaling pathway, which is implicated in developmental processes and cancer[1].
Structure-Activity Relationship (SAR) Studies
The synthetic accessibility of the furo[3,4-b]pyridin-5(7H)-one core, particularly through the one-pot synthesis, allows for the systematic modification of the scaffold at the 7-position. This enables comprehensive SAR studies to be conducted, where the nature of the substituents can be varied to optimize potency, selectivity, and pharmacokinetic properties. The introduction of different alkyl, aryl, or heteroaryl groups at the 7-position can significantly impact the biological activity of the resulting compounds.
Conclusion
The furo[3,4-b]pyridin-5(7H)-one scaffold represents a valuable addition to the medicinal chemist's toolbox. Its efficient synthesis, coupled with its unique structural and electronic properties, makes it a highly attractive starting point for the design and development of novel therapeutic agents. The initial explorations into its potential as a kinase inhibitor and modulator of other key biological pathways have been promising. Future research focused on expanding the chemical space around this core, through the synthesis of diverse libraries of derivatives and their subsequent biological evaluation, is warranted and holds the potential to unlock new and effective treatments for a range of human diseases.
References
-
Zhao, B., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(8), 754-758. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(11), 3195. [Link]
-
Gouda, M. A., et al. (2009). A Facile Synthesis of Furo[3,4-e]pyrazolo[3,4-b]pyridine-5(7H)-one Derivatives via Three-Component Reaction in Ionic Liquid without Any Catalyst. Journal of Heterocyclic Chemistry, 46(3), 469-473. [Link]
-
Miyashita, A., et al. (2001). One-Pot Synthesis of Furo[3,4-b]pyridin-5(7H)-ones from 2-Bromopyridine-3-carboxylic Acid and Carbonyl Compounds. Heterocycles, 55(6), 1159-1165. [Link]
-
Deau, E., et al. (2013). Synthesis of novel 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues and evaluation of their inhibitory activity against Ser/Thr kinases. Bioorganic & Medicinal Chemistry Letters, 23(24), 6784-6788. [Link]
-
Hylsová, M., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(4), 1062-1066. [Link]
-
Gangjee, A., et al. (2009). Design, Synthesis, and X-Ray Crystal Structures of 2,4-Diaminofuro[2,3-d]pyrimidines as Multireceptor Tyrosine Kinase and Dihydrofolate Reductase Inhibitors. Bioorganic & Medicinal Chemistry, 17(19), 6813-6825. [Link]
-
Bakunov, S. A., et al. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. RSC Advances, 13(24), 16429-16437. [Link]
-
El-Faham, A., et al. (2018). Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity. Molecules, 23(11), 2985. [Link]
-
Kumar, A., et al. (2017). One-Pot Synthesis of Densely Substituted Pyrazolo[3,4-b]-4,7-dihydropyridines. The Journal of Organic Chemistry, 82(11), 5871-5878. [Link]
-
Chen, Y.-L., et al. (2016). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Mini reviews in medicinal chemistry, 16(11), 896-907. [Link]
-
Ghorab, M. M., et al. (2019). Synthesis, molecular docking, antimicrobial, antiquorum-sensing and antiproliferative activities of new series of pyrazolo[3,4-b]pyridine analogs. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1236-1249. [Link]
-
Boraei, A. T. A., et al. (2021). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. Crystals, 11(7), 829. [Link]
-
Jabri, Z., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of the Serbian Chemical Society, 87(4), 451-468. [Link]
-
O'Donovan, S., et al. (2014). Synthesis of novel 3,4-diaryl-5-aminopyrazoles as potential kinase inhibitors. Tetrahedron, 70(42), 7745-7753. [Link]
-
Baklanov, M. Y., et al. (2019). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines. Beilstein Journal of Organic Chemistry, 15, 2840-2846. [Link]
-
Abida, Y., et al. (2019). Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP). Scientific Reports, 9(1), 1-15. [Link]
-
Rivera-Ramírez, D., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Molecules, 24(14), 2658. [Link]
-
Fedoseeva, S. V., et al. (2017). Synthesis of 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones. Russian Journal of Organic Chemistry, 53(11), 1660-1663. [Link]
-
Ceballos-Pérez, G., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(9), 2707. [Link]
-
Hafez, H. N., et al. (2011). Synthesis and Antimicrobial Evaluation of the Novel Heteroannulated Furo[3,2:6,7]chromeno[2,3‐b]pyridines: Part 1. Archiv der Pharmazie, 344(10), 664-671. [Link]
Sources
- 1. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. (PDF) Design, Synthesis, and X-Ray Crystal Structures of [research.amanote.com]
- 6. journal.uctm.edu [journal.uctm.edu]
- 7. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of novel 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues and evaluation of their inhibitory activity against Ser/Thr kinases - PubMed [pubmed.ncbi.nlm.nih.gov]






